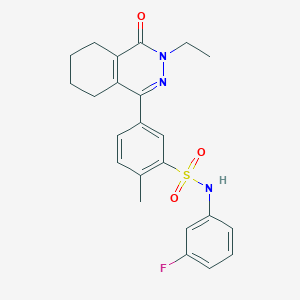![molecular formula C15H17N3O3 B11316547 2-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenoxy]-1-(pyrrolidin-1-yl)ethanone](/img/structure/B11316547.png)
2-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenoxy]-1-(pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENOXY]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a 1,2,4-oxadiazole ring, a phenoxy group, and a pyrrolidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENOXY]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of dehydrating agents . The phenoxy group can be introduced through nucleophilic aromatic substitution reactions, while the pyrrolidine moiety can be attached via reductive amination or other suitable methods .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENOXY]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the phenoxy and pyrrolidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the phenoxy or pyrrolidine rings .
Applications De Recherche Scientifique
2-[3-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENOXY]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-[3-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENOXY]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The 1,2,4-oxadiazole ring is known to be a pharmacophore in various bioactive compounds, suggesting that this moiety could play a key role in its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(5-METHYL-1,2,4-OXADIAZOL-3-YL)BENZOIC ACID: This compound shares the 1,2,4-oxadiazole ring but differs in the presence of a benzoic acid moiety instead of the phenoxy and pyrrolidine groups.
3-(3-METHYL-1,2,4-OXADIAZOL-5-YL)BENZOIC ACID: Another similar compound with a different substitution pattern on the oxadiazole ring.
3-(5-ETHYL-1,2,4-OXADIAZOL-3-YL)BENZOIC ACID: This compound features an ethyl group on the oxadiazole ring.
Uniqueness
2-[3-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENOXY]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE is unique due to its combination of the 1,2,4-oxadiazole ring, phenoxy group, and pyrrolidine moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C15H17N3O3 |
|---|---|
Poids moléculaire |
287.31 g/mol |
Nom IUPAC |
2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C15H17N3O3/c1-11-16-15(17-21-11)12-5-4-6-13(9-12)20-10-14(19)18-7-2-3-8-18/h4-6,9H,2-3,7-8,10H2,1H3 |
Clé InChI |
NEPBVAJJJLNVIM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NO1)C2=CC(=CC=C2)OCC(=O)N3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-fluorophenoxy)-N-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11316477.png)
![4-[(4-chlorobenzyl)sulfanyl]-1-(4-ethoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11316482.png)
![4-{[amino(naphthalen-1-yl)methyl]sulfanyl}-1-(3-methoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11316488.png)
![1-(3-acetylphenyl)-4-[(2-fluorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11316511.png)
![4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11316518.png)
![3-Methyl-4-phenyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11316521.png)
![3,4-Dimethoxy-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11316523.png)

![N-phenyl-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11316535.png)
![N-(3-chlorophenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B11316540.png)
![5-(Ethylamino)-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11316542.png)
![1-[2-(naphthalen-1-yloxy)ethyl]-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B11316550.png)

![N-(furan-2-ylmethyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11316556.png)
